molecular formula C9H8Cl2O B8511644 2,3-Dichloro-6-allylphenol

2,3-Dichloro-6-allylphenol

Cat. No. B8511644
M. Wt: 203.06 g/mol
InChI Key: OGQGQPOBRVBZSN-UHFFFAOYSA-N
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Patent
US04163794

Procedure details

A stirred solution of sodium acetate (1 g.) in 40% peracetic acid (25 ml.) is cooled to 15° C. then treated dropwise with 2,3-dichloro-6-allylphenol. The reaction mixture is stirred at 25° C. for 48 hours, poured into excess aqueous sodium bicarbonate, extracted into ether, washed with aqueous sodium bicarbonate, water, aqueous ferrous sulfate, water, brine and dried over magnesium sulfate. Evaporation of the ether leaves 2,3-dichloro-6-(2,3-epoxypropyl)phenol which is rearranged by heating at 110° C. for ten minutes then distilled to give 10.4 g. of 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran which boils at 130°/0.1 mm.
Quantity
1 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[Na+].[Cl:6][C:7]1[C:12]([Cl:13])=[CH:11][CH:10]=[C:9]([CH2:14]C=C)[C:8]=1[OH:17].C(=O)(O)[O-].[Na+]>C(OO)(=O)C>[Cl:6][C:7]1[C:12]([Cl:13])=[CH:11][CH:10]=[C:9]([CH2:14][CH:1]2[O:4][CH2:2]2)[C:8]=1[OH:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
peracetic acid
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1Cl)CC=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 25° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate, water, aqueous ferrous sulfate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1Cl)CC1CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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